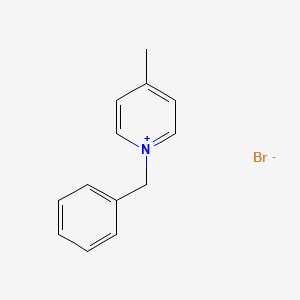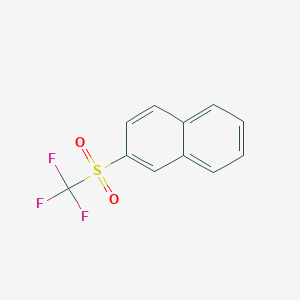
Bis-(3-aminomethylbenzoic acid)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis-(3-aminomethylbenzoic acid) is an organic compound with the molecular formula C16H15NO4 and a molecular weight of 285.29 g/mol It is characterized by the presence of two aminomethyl groups attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis-(3-aminomethylbenzoic acid) typically involves the reaction of 3-aminomethylbenzoic acid with formaldehyde under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of a solvent such as ethanol or methanol and a reducing agent like sodium borohydride.
Industrial Production Methods
Industrial production of bis-(3-aminomethylbenzoic acid) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The production facilities are equipped with advanced technologies to handle large volumes of chemicals and to maintain safety standards.
Chemical Reactions Analysis
Types of Reactions
Bis-(3-aminomethylbenzoic acid) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted benzoic acid derivatives .
Scientific Research Applications
Bis-(3-aminomethylbenzoic acid) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as an antifibrinolytic agent.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of bis-(3-aminomethylbenzoic acid) involves its interaction with various molecular targets and pathways. One of the primary mechanisms is its role as an antifibrinolytic agent, where it inhibits enzymes like plasmin that are responsible for the breakdown of fibrin in blood clots . This helps stabilize blood clots and prevent excessive bleeding. Additionally, the compound exhibits anti-inflammatory properties by modulating the activity of enzymes and pathways involved in the inflammatory response .
Comparison with Similar Compounds
Bis-(3-aminomethylbenzoic acid) can be compared with other similar compounds, such as:
Aminomethylbenzoic acid: Shares similar antifibrinolytic properties but differs in its molecular structure and specific applications.
Benzoic acid derivatives: Various derivatives of benzoic acid exhibit different chemical and biological properties, making them useful in diverse applications.
The uniqueness of bis-(3-aminomethylbenzoic acid) lies in its dual aminomethyl groups, which confer distinct chemical reactivity and biological activity compared to other benzoic acid derivatives .
Properties
IUPAC Name |
3-[[(3-carboxyphenyl)methylamino]methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c18-15(19)13-5-1-3-11(7-13)9-17-10-12-4-2-6-14(8-12)16(20)21/h1-8,17H,9-10H2,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFHSSZSILFRLMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)CNCC2=CC(=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Bromospiro[2H-benzofuran-3,4'-oxazolidine]-2'-one](/img/structure/B6291925.png)

![Poly[3-(hexylthio)thiophene-2,5-diyl]](/img/structure/B6291940.png)


![4-Nitrobenzyl (4R,5S,6S)-3-[(Diphenoxyphosphoryl)oxy]-6-[(R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B6291959.png)



![1,4-Dioxa-9-azaspiro[4.5]decan-8-one](/img/structure/B6291989.png)
![Benzyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B6291997.png)
